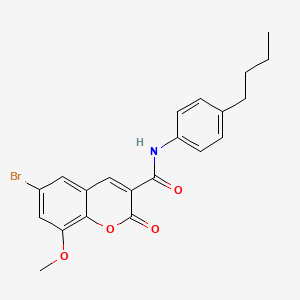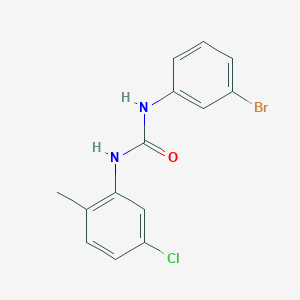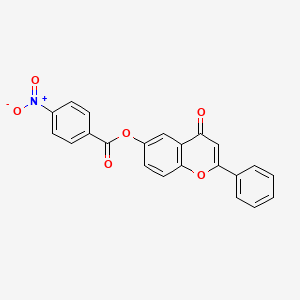
5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the Knoevenagel condensation or variations thereof, where an aldehyde component is condensed with thiazolidinone under basic or acidic conditions. For instance, compounds similar to 5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one have been synthesized through reactions involving aromatic aldehydes and thiazolidinone derivatives, showcasing the versatility of this synthetic route in producing a wide range of substituted thiazolidinones with potential biological activities (Desai et al., 2013).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial in determining their chemical reactivity and biological activities. For example, compounds within this class have been shown to form hydrogen-bonded dimers and exhibit various intermolecular interactions, such as aromatic pi-pi stacking and dipolar carbonyl-carbonyl interactions, which significantly influence their crystal packing and, potentially, their biological interactions (Delgado et al., 2006).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthetic Approaches and Derivative Compounds
The research on thiazolidinone derivatives, including compounds structurally related to "5-(2-chloro-6-fluorobenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one," has led to the development of various synthetic methodologies. These compounds have been synthesized to investigate their biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For example, studies have focused on the synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities, highlighting the potential of thiazolidinone derivatives in medicinal chemistry (Khalifa & Abdelbaky, 2008).
Antimicrobial and Anticancer Activities
Several studies have evaluated the antimicrobial and anticancer activities of thiazolidinone derivatives. For instance, novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity have been synthesized, showcasing the diverse pharmacological potential of fluorinated derivatives in targeting cancer cells (Hammam et al., 2005).
Antiviral and Cytotoxic Activities
Research has also been directed towards the synthesis of heterocycles based on thiazolidinone for their antiviral and cytotoxic activities. Compounds exhibiting significant activity against Herpes simplex virus type 1 (HSV-1) and cytotoxic potential against cancer cell lines have been reported, indicating the therapeutic relevance of these derivatives (Dawood et al., 2011).
Structural and Molecular Studies
Molecular Structure and Docking Studies
Investigations into the molecular structure, electronic properties, and vibrational spectra of thiazolidinone derivatives have been conducted to understand their interaction with biological targets. Molecular docking studies, for example, have explored the binding affinity of these compounds to cancer proteins, providing insights into their mechanism of action at the molecular level (Shanmugapriya et al., 2022).
Antidiabetic Activity Evaluation
Evaluation of Antidiabetic Potential
While some thiazolidinone derivatives have been synthesized with the intention of assessing their antidiabetic activity, certain compounds have been found ineffective in lowering blood glucose levels. This highlights the importance of rigorous screening and evaluation in the development of new therapeutic agents (Singh et al., 2013).
Propriétés
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-12-7-4-8-13(18)11(12)9-14-15(20)19(16(21)22-14)10-5-2-1-3-6-10/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCKGILVZUWENE-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(6-Chloro-2-fluorophenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)
![1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)

![methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4580634.png)
![1-[2-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4580647.png)
![4-[({[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4580651.png)

![N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4580659.png)
![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)
![4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4580684.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)